![molecular formula C21H15ClN2O5 B1147765 5(6)-CR 110 [5(6)-Carboxyrhodamine 110, chlorhydrate] CAS No. 116763-35-0](/img/no-structure.png)

5(6)-CR 110 [5(6)-Carboxyrhodamine 110, chlorhydrate]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stable, long wavelength, water soluble fluorophore suitable for DNA/protein labeling and cell staining. Despite having a rhodamine nucleus, this probe has excitation and emission wavelengths similar to fluorescein (green color fluorescence), making it useful in detection systems employing fluorescein filter sets.

Non-Activated, Amine-Reactive fluorescent probe for use in DNA-labeling, cell staining and protein labeling applications. It is more photostable than fluorescein and it is insensitive to pH between 4 and 9.

Applications De Recherche Scientifique

Marquage fluorescent

La 5(6)-Carboxyrhodamine 110 est couramment utilisée comme marqueur fluorescent dans la recherche scientifique {svg_1}. Elle est particulièrement utile pour préparer des peptides marqués par fluorescence {svg_2}. Le composé émet de la fluorescence lorsqu'il est excité, ce qui en fait un outil précieux pour le suivi et la visualisation des peptides dans divers systèmes biologiques {svg_3}.

Essais biochimiques

Les propriétés fluorescentes du composé le rendent adapté à une utilisation dans les essais biochimiques {svg_4}. Ces essais reposent souvent sur la fluorescence pour quantifier certaines réactions biologiques ou chimiques. Par exemple, elle peut être utilisée pour mesurer l'activité enzymatique, les interactions protéiques ou les processus cellulaires {svg_5}.

Sondes moléculaires

La 5(6)-Carboxyrhodamine 110 peut être utilisée pour créer des sondes moléculaires {svg_6}. Ces sondes peuvent être conçues pour se lier à des molécules ou des structures spécifiques au sein d'une cellule, permettant aux chercheurs d'étudier les processus cellulaires au niveau moléculaire {svg_7}.

Cytométrie en flux

En cytométrie en flux, la 5(6)-Carboxyrhodamine 110 peut être utilisée comme marqueur fluorescent pour identifier et trier différents types de cellules {svg_8}. La fluorescence émise par le composé peut être détectée par le cytomètre en flux, permettant l'identification des cellules qui ont été marquées avec le composé {svg_9}.

Imagerie microscopique

Le composé est également utilisé en imagerie microscopique {svg_10}. Ses propriétés fluorescentes en font un excellent colorant pour visualiser les structures cellulaires au microscope {svg_11}. Cela peut être particulièrement utile dans des domaines comme l'histologie et la pathologie {svg_12}.

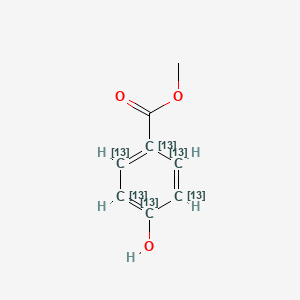

Synthèse d'isomères

Les isomères de la 5(6)-Carboxyrhodamine 110 peuvent être synthétisés par condensation de la 3-aminophénol et de l'anhydride trimellitique {svg_13}. Les isomères peuvent être séparés et caractérisés, et le rendement combiné de la 5-carboxy-rhodamine 110 et de la 6-carboxy-rhodamine 110 est élevé {svg_14}. Ce processus de synthèse et de séparation est une application clé en recherche chimique {svg_15}.

Analyse Biochimique

Biochemical Properties

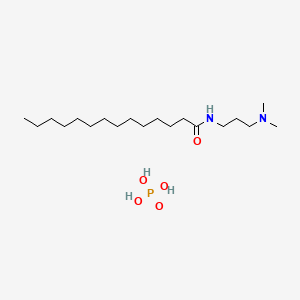

5(6)-Carboxyrhodamine 110, hydrochloride plays a crucial role in biochemical reactions as a fluorescent labeling reagent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the visualization and quantification of these interactions. The compound is particularly useful in preparing fluorescently-labeled peptides, which are essential for studying protein-protein interactions, enzyme activities, and cellular processes . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is attributed to the presence of amino groups that act as electron-donating groups, enhancing its fluorescent properties .

Cellular Effects

5(6)-Carboxyrhodamine 110, hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe, allowing researchers to monitor cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to label proteins and peptides makes it a valuable tool for studying cellular dynamics and interactions . Additionally, 5(6)-Carboxyrhodamine 110, hydrochloride has been used to measure caspase activity in cells undergoing apoptosis, providing insights into cell death mechanisms .

Molecular Mechanism

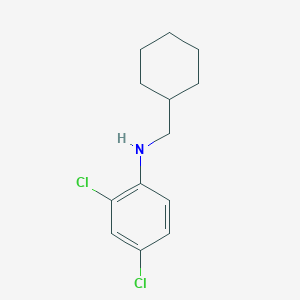

The molecular mechanism of 5(6)-Carboxyrhodamine 110, hydrochloride involves its binding interactions with biomolecules. The compound’s carboxyl groups react with primary amines in proteins and peptides, forming stable amide bonds. This reaction is facilitated by carbodiimide crosslinkers, such as EDC and DCC, which activate the carboxyl groups for conjugation . The high fluorescence of 5(6)-Carboxyrhodamine 110, hydrochloride is due to the presence of amino groups that enhance its electron-donating properties, resulting in strong green-fluorescent light emission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5(6)-Carboxyrhodamine 110, hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5(6)-Carboxyrhodamine 110, hydrochloride is stable under various conditions, making it suitable for long-term experiments . Its fluorescent properties may diminish over time due to photobleaching, which can affect the accuracy of fluorescence-based assays .

Dosage Effects in Animal Models

The effects of 5(6)-Carboxyrhodamine 110, hydrochloride vary with different dosages in animal models. At low doses, the compound effectively labels biomolecules without causing significant toxicity or adverse effects. At high doses, 5(6)-Carboxyrhodamine 110, hydrochloride may exhibit toxic effects, including cellular damage and disruption of normal cellular functions . It is essential to determine the optimal dosage to achieve accurate and reliable results in animal studies.

Metabolic Pathways

5(6)-Carboxyrhodamine 110, hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. The compound’s carboxyl groups are activated by carbodiimide crosslinkers, allowing it to form stable amide bonds with primary amines in proteins and peptides . This interaction is crucial for its role as a fluorescent labeling reagent, enabling the visualization and quantification of metabolic processes.

Transport and Distribution

The transport and distribution of 5(6)-Carboxyrhodamine 110, hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s carboxyl groups facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments . Additionally, its fluorescent properties enable researchers to track its distribution and localization within cells, providing valuable insights into cellular dynamics and interactions.

Subcellular Localization

The subcellular localization of 5(6)-Carboxyrhodamine 110, hydrochloride is determined by its targeting signals and post-translational modifications. The compound’s carboxyl groups allow it to bind to specific proteins and peptides, directing it to various cellular compartments and organelles . This localization is essential for its role as a fluorescent labeling reagent, enabling researchers to study the spatial and temporal dynamics of cellular processes.

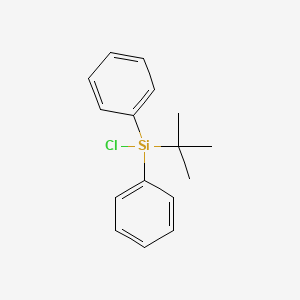

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of 5(6)-CR 110 can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Rhodamine 110", "Succinic anhydride", "Triethylamine", "Hydrochloric acid", "Ethyl acetate", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Rhodamine 110 is reacted with succinic anhydride in the presence of triethylamine to form the intermediate product, 5(6)-carboxyrhodamine 110.", "The intermediate product is then purified using column chromatography.", "The purified intermediate product is then treated with hydrochloric acid in ethyl acetate to form the final product, 5(6)-CR 110.", "The final product is then isolated and purified using column chromatography.", "The purified final product is then washed with sodium bicarbonate and methanol to remove any impurities." ] } | |

Numéro CAS |

116763-35-0 |

Formule moléculaire |

C21H15ClN2O5 |

Poids moléculaire |

410.81 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)

![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B1147696.png)